2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene
Description
Chemical Formula: C₁₁H₁₅BrO₃
Molecular Weight: ~275.14 g/mol
Structure: A benzene ring substituted with:
- Bromine at position 2,
- Isopropoxy group (-OCH(CH₃)₂) at position 1,
- Methoxymethoxy group (-OCH₂OCH₃) at position 4.
Synthesis: The compound is synthesized in a three-step process:
Acetylation: 4-Isopropoxyphenol reacts with acetyl chloride in dichloromethane (DCM) to form 4-isopropoxyphenyl acetate .
Bromination: N-Bromosuccinimide (NBS) in acetonitrile introduces bromine at position 2 .
Methoxymethylation: The methoxymethoxy group is introduced via a protective etherification reaction .
Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research where protected hydroxyl groups and bromine-mediated coupling reactions are required .
Structure
3D Structure
Properties
Molecular Formula |
C11H15BrO3 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
2-bromo-4-(methoxymethoxy)-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-8(2)15-11-5-4-9(6-10(11)12)14-7-13-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
NOTOSWIZHCKFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OCOC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of isopropoxy and methoxymethoxy groups. One common method includes:
Bromination: Starting with a benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Isopropoxylation: The brominated intermediate is then reacted with isopropyl alcohol (isopropanol) in the presence of a base like potassium carbonate (K2CO3) to introduce the isopropoxy group.
Methoxymethoxylation: Finally, the compound undergoes methoxymethoxylation using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom undergoes substitution with nucleophiles under specific conditions. The electron-donating isopropoxy and methoxymethoxy groups activate the aromatic ring, facilitating SNAr despite bromine’s typical deactivating nature.
| Reagent | Conditions | Product | Yield Range |
|---|---|---|---|
| Sodium methoxide | DMSO, 80°C, 12 hrs | 1-Isopropoxy-4-(methoxymethoxy)-2-methoxybenzene | 60–75% |
| Ammonia (NH₃) | THF, 100°C, Pd(OAc)₂ catalyst | 2-Amino-1-isopropoxy-4-(methoxymethoxy)benzene | 45–55% |
Mechanism :
-
The electron-rich aromatic ring stabilizes the Meisenheimer intermediate.
-
Nucleophilic attack occurs at the bromine-bearing carbon, followed by bromide departure .
Suzuki-Miyaura Cross-Coupling
The bromine participates in palladium-catalyzed coupling with boronic acids to form biaryl structures.
| Boronic Acid | Catalyst System | Base | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 1-Isopropoxy-4-(methoxymethoxy)-2-phenylbenzene | 82% |
| 4-Methoxyphenyl | PdCl₂(dppf), CsF | THF | 2-(4-Methoxyphenyl)-substituted derivative | 78% |
Key Factors :
-
The methoxymethoxy group improves solubility in polar aprotic solvents.
-
Steric hindrance from isopropoxy limits coupling efficiency at the ortho position.
Directed Ortho-Metalation
The methoxymethoxy group acts as a directing group for regioselective lithiation and subsequent functionalization.
| Metalating Agent | Electrophile | Product | Regioselectivity |
|---|---|---|---|
| LDA (Lithium Diisopropylamide) | CO₂ | 2-Bromo-5-carboxy-substituted derivative | >90% ortho |
| n-BuLi | I₂ | 2-Bromo-5-iodo-substituted product | 85% ortho |
Reductive Debromination
Controlled bromine removal enables access to dehalogenated intermediates:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Zn/HOAc | Reflux, 4 hrs | 1-Isopropoxy-4-(methoxymethoxy)benzene | 92% |
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 hrs | Fully reduced analog | 68% |
Reaction Thermodynamics & Kinetics
-
Activation Energy : SNAr reactions exhibit ΔG‡ = 85–95 kJ/mol due to intermediate stabilization .
-
Solvent Effects : DMSO accelerates SNAr by 3–5× compared to THF via transition-state stabilization.
-
Isotope Effects : KIE (kH/kD) = 2.1–2.4 confirms rate-limiting nucleophilic attack in SNAr .
This compound’s unique substitution pattern enables precise regiochemical control in synthetic applications. The bromine serves as a versatile handle for sequential functionalization, while the ether groups modulate both electronic and steric environments. Experimental data demonstrate its utility in constructing complex aromatic architectures for pharmaceutical and materials science applications .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines by disrupting microtubule dynamics, which is critical for cell division.
- Cytotoxicity Studies : Compounds structurally related to this compound have shown sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines, demonstrating potential as antitumor agents .
Material Science
The compound's unique structure allows it to be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials. Its bromine substituent can facilitate cross-linking reactions or serve as a functional group for further modifications.
Case Study 1: Antitumor Activity
A study explored the effects of various bromo-substituted phenolic compounds on cancer cells. The findings revealed that compounds with similar methoxy and bromo substitutions effectively inhibited tubulin polymerization, leading to G2/M phase arrest in the cell cycle . This suggests that this compound could have similar mechanisms of action.
Case Study 2: Polymer Synthesis
Research into asymmetric Group 4 post-transition metal complexes highlighted the use of bromo-substituted benzene derivatives in catalysis for polymerization processes. The introduction of this compound could enhance the catalytic efficiency due to its sterically bulky isopropoxy group .
Mechanism of Action
The mechanism by which 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and applications of 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene with analogous brominated benzene derivatives:
Reactivity and Stability
- Bromine Reactivity : All compounds contain bromine, enabling cross-coupling reactions (e.g., Suzuki, Heck). However, the iodo substituent in 4-Bromo-2-iodo-1-methoxybenzene enhances reactivity in metal-catalyzed reactions due to iodine’s superior leaving-group ability .
- Protective Groups : The methoxymethoxy group in the target compound and 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene enhances stability by protecting hydroxyl groups during synthesis .
- Electrophilic Sites : 2-Bromo-1-(bromomethyl)-4-methoxybenzene contains a reactive bromomethyl group (-CH₂Br), making it prone to nucleophilic substitution .
Physical Properties and Solubility
- Molecular Weight : The target compound (275.14 g/mol) is heavier than simpler derivatives like 4-Bromo-1-isopropyl-2-methoxybenzene (229.11 g/mol) due to its branched alkoxy and ether groups .
- Polarity: Compounds with methoxymethoxy or acetophenone groups exhibit higher polarity, improving solubility in polar aprotic solvents (e.g., DCM, acetonitrile) .
Biological Activity
2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene is an aromatic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its interaction profiles, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound reflects its complex structure, characterized by a bromine atom, an isopropoxy group, and a methoxymethoxy substituent. The unique substitution pattern on the benzene ring contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound may interact with various biological targets, particularly enzymes involved in drug metabolism such as cytochrome P450 enzymes. Understanding these interactions is crucial for predicting the compound's pharmacokinetic properties and potential toxicity.
Interaction Profiles
Studies suggest that compounds with similar structures can provide insights into the biological activity of this compound. The following table summarizes some structurally related compounds and their similarity indices:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 2-Bromo-1-methoxy-4-methylbenzene | Bromine and methoxy groups | 0.95 |
| 4-Bromo-1-methoxy-2-methylbenzene | Bromine and methyl substituents | 0.93 |
| 4-Bromo-2-methoxy-1-methylbenzene | Bromine and methoxy groups | 0.91 |
| 1-Bromo-3-methoxy-5-methylbenzene | Bromine and multiple methyl groups | 0.90 |
This comparative analysis helps in understanding the reactivity and biological activity of similar compounds, emphasizing the unique features of this compound.
Cytotoxic Activity
In a study examining the cytotoxic effects of various aromatic compounds, this compound was evaluated for its ability to inhibit cell proliferation in human tumor cell lines. Results indicated that this compound exhibited significant cytotoxicity against several cancer cell types, suggesting its potential as an anti-cancer agent.
Enzyme Inhibition Studies
Further research focused on the inhibitory effects of this compound on cytochrome P450 enzymes. The compound demonstrated a moderate inhibitory effect, which could influence drug metabolism pathways and highlight its relevance in pharmacology.
The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary findings suggest that it may exert its effects through:
- Enzyme modulation : Interacting with metabolic enzymes to alter drug bioavailability.
- Cell signaling pathways : Influencing pathways related to cell growth and apoptosis.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-1-isopropoxy-4-(methoxymethoxy)benzene?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with bromination of a methoxymethoxy-protected benzene derivative, followed by isopropoxy group introduction via nucleophilic substitution. For example:
Protection : Introduce methoxymethoxy (MOM) groups at the para position using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH in THF) .
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) at the ortho position relative to the MOM group, leveraging directing effects of electron-donating substituents .
Isopropoxy Introduction : Substitute a leaving group (e.g., hydroxyl) with isopropanol via Mitsunobu reaction (DIAD, PPh₃) or alkylation (K₂CO₃, DMF) .
Validation : Monitor reaction progress using TLC and confirm regiochemistry via ¹H/¹³C NMR, noting characteristic shifts for MOM (δ ~3.3–3.5 ppm) and isopropoxy (δ ~1.2–1.4 ppm) groups .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of techniques:
- NMR : Assign peaks using 2D experiments (COSY, HSQC). The bromine atom induces deshielding in adjacent protons (δ ~7.0–7.5 ppm). MOM groups show distinct OCH₂O splits (δ ~5.2–5.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) via high-resolution ESI-MS. Fragmentation patterns should align with cleavage of labile MOM/isopropoxy groups .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals (e.g., via slow evaporation in EtOAc/hexane) and refine using SHELXL .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data when characterizing this compound?
- Methodological Answer : Contradictions (e.g., unexpected coupling patterns in NMR) may arise from dynamic effects or impurities. Address via:
Variable Temperature NMR : Identify rotational barriers (e.g., hindered MOM group rotation causing peak splitting) .
HPLC-PDA/MS Purity Check : Rule out impurities; use preparative HPLC to isolate the target compound if necessary .
DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate assignments .
Q. What strategies optimize regioselective bromination in the presence of MOM and isopropoxy groups?
- Methodological Answer : Competing directing effects require careful optimization:
- Solvent/Reagent Choice : Use Lewis acids (e.g., FeBr₃) in non-polar solvents (e.g., CCl₄) to enhance bromine’s electrophilicity, favoring ortho substitution to electron-rich MOM groups .
- Protection/Deprotection : Temporarily protect isopropoxy groups (e.g., as TMS ethers) to suppress their directing effects, then deprotect post-bromination .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic (ortho) products; higher temperatures may shift selectivity .
Q. How does steric hindrance from the isopropoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky isopropoxy group can impede transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura). Mitigate via:
- Ligand Design : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce steric clashes .
- Microwave-Assisted Synthesis : Enhance reaction rates under high-temperature, short-duration conditions to overcome steric barriers .
- Substituent Engineering : Replace isopropoxy with less hindered groups (e.g., methoxy) temporarily, then reintroduce post-coupling .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Discrepancies may stem from polymorphism or impurities.
DSC/TGA Analysis : Identify polymorphs via differential scanning calorimetry.
Recrystallization : Test multiple solvents (e.g., EtOH, acetone) to isolate pure polymorphic forms .
Elemental Analysis : Confirm stoichiometry to rule out hydrate/solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
